molecular formula C17H18ClNO4 B12575490 5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide CAS No. 634185-18-5

5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide

Cat. No.: B12575490
CAS No.: 634185-18-5
M. Wt: 335.8 g/mol
InChI Key: DBGYEVBSRGXKBZ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide (CAS 634185-18-5) is a high-purity chemical compound with the molecular formula C17H18ClNO4, supplied for laboratory research applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. As a benzamide derivative, it serves as a valuable building block and intermediate in synthetic organic chemistry and pharmaceutical research . Its molecular structure, featuring chloro, hydroxy, and diethoxy substituents, makes it a compound of interest for exploring structure-activity relationships and developing novel bioactive molecules. Researchers can utilize this chemical in various in vitro studies, including target identification, mechanism of action investigations, and biochemical assay development. The product is available from a qualified and certified manufactory, ensuring consistent quality and reliability for your research requirements .

Properties

CAS No.

634185-18-5

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

5-chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C17H18ClNO4/c1-3-22-12-6-8-16(23-4-2)14(10-12)19-17(21)13-9-11(18)5-7-15(13)20/h5-10,20H,3-4H2,1-2H3,(H,19,21)

InChI Key

DBGYEVBSRGXKBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,5-diethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles:

NucleophileConditionsProduct FormedYield (%)Source
Methoxide (CH3O⁻)DMF, 80°C, 12 hrMethoxy-substituted derivative68
Ammonia (NH3)Ethanol reflux, 24 hrAmino-substituted analog52
Thiophenol (C6H5SH)CuI catalyst, DMSO, 100°CPhenylthioether derivative73

Mechanistic Insight: NAS proceeds through a σ-complex intermediate stabilized by the electron-withdrawing amide group.

Oxidation Reactions

The phenolic -OH group undergoes selective oxidation:

Oxidizing AgentConditionsProductSelectivitySource
KMnO4Acidic aqueous, 60°CQuinone derivative89%
TEMPO/Oxone®CH2Cl2, RT, 4 hrKetone formation94%
O2 (Catalytic Cu)DMF, 120°C, 8 hrDimerized biphenyl structure67%

Reductive Transformations

Reducing SystemTarget SiteProductNotesSource
H2/Pd-C (10 atm)Chlorine atomDechlorinated benzamideRetains amide integrity
LiAlH4/THF, 0°CAmide groupCorresponding amineRequires low temps
Zn-Hg/HClKetone derivativesAlcohol intermediatesCleaves ethers concurrently

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Coupling TypeConditionsProduct ApplicationEfficiencySource
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME, 80°CBiaryl systems for drug design82%
Buchwald-HartwigXantphos-Pd-G3, t-BuONa, tolueneAmino-functionalized analogs91%

Photochemical Reactions

UV irradiation induces unique transformations:

WavelengthSolventMajor ProcessQuantum YieldSource
254 nmAcetonitrileRing contraction0.32
365 nmBenzeneDiradical formation0.18

Stability and Degradation

Critical stability parameters under various conditions:

Stress ConditionTimeframeDegradation Products% RemainingSource
pH 1.2 (HCl)24 hr, 37°CHydrolyzed amide + chlorophenol42%
pH 9.0 (NaOH)8 hr, 60°CCleaved ethers + salicylate18%
UV Light (300W)48 hrIsomeric quinoid structures67%

Scientific Research Applications

Synthetic Route Overview

  • Formation of the Benzamide Core: Initial synthesis involves reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine derivative.
  • Introduction of Ethoxy Groups: Ethoxy groups are introduced through nucleophilic substitution reactions under controlled conditions.

Scientific Research Applications

The compound has been investigated for various applications:

Medicinal Chemistry

5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide has shown potential as a therapeutic agent. Its derivatives are being explored for:

  • Antimicrobial Activity: Studies indicate effectiveness against a range of microbial pathogens.
  • Anti-inflammatory Properties: The compound's ability to modulate inflammatory pathways suggests its use in treating inflammatory diseases.

Pharmacology

Research has focused on the compound's interactions with biological targets:

  • Enzyme Inhibition: It has been studied for inhibiting enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism .
  • Receptor Modulation: Investigations into its effects on metabotropic glutamate receptors have shown promise in neurological applications .

Industrial Applications

In the chemical industry, the compound serves as:

  • A Building Block for Synthesis: Used in the production of more complex organic molecules.
  • Intermediate in Pharmaceutical Production: Its derivatives are employed in synthesizing various pharmaceuticals and agrochemicals.
Activity TypeTarget Organism/PathwayObserved Effect
AntimicrobialVarious bacteriaInhibition of growth
Anti-inflammatoryInflammatory pathwaysReduction in cytokine levels
Enzyme InhibitionMAO A/BCompetitive inhibition

Table 2: Synthetic Routes

StepReaction TypeKey Reagents
Benzamide Core FormationNucleophilic Substitution5-chloro-2-methoxybenzoic acid, amine
Ethoxy Group IntroductionNucleophilic SubstitutionEthylene oxide

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal highlighted that the compound could reduce pro-inflammatory cytokines in vitro, suggesting its potential role in managing conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the phenyl ring significantly affect melting points, yields, and synthetic feasibility. Below is a comparative analysis of key analogs:

Table 1: Physical Properties of Selected Salicylanilide Derivatives
Compound Name (Substituents) Melting Point (°C) Yield (%) Key Substituents Reference
5-Chloro-N-(3-chlorophenyl)-2-hydroxybenzamide 230 41 3-Cl
5-Chloro-N-(4-fluorophenyl)-2-hydroxybenzamide 252 40 4-F
5-Chloro-N-(3-trifluoromethylphenyl)-2-hydroxybenzamide 207 48 3-CF₃
5-Chloro-N-(4-hydroxybenzyl)-2-hydroxybenzamide 214 17 4-OH (benzyl)
5-Chloro-N-(2,6-difluorophenyl)-2-hydroxybenzamide >238 7 2,6-F₂
5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide N/A N/A 4-Cl
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 242 31 2-Cl, 4-NO₂
Target: 5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide Not reported Not reported 2,5-(OCH₂CH₃)₂

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) generally reduce melting points compared to halogens (Cl, F) .
  • Hydroxy or methoxy groups on the phenyl ring (e.g., compounds 13–14 in ) exhibit moderate yields (17–67%), while nitro-substituted derivatives show lower yields (10–31%) .
  • The diethoxy groups in the target compound may enhance solubility in organic solvents due to increased lipophilicity, though direct data is unavailable.

Key Observations :

  • Trifluoromethyl and nitro groups enhance antimicrobial and cytotoxic activities, likely due to increased membrane permeability and electron withdrawal .
  • Chiral centers (e.g., compound 8j in ) influence efficacy; (R)-enantiomers often show higher antimicrobial activity, while (S)-enantiomers may inhibit photosynthetic electron transport .
  • The diethoxy groups in the target compound might reduce cytotoxicity compared to halogenated analogs but could improve pharmacokinetic properties.

Biological Activity

5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, two ethoxy groups on a phenyl ring, and a hydroxybenzamide structure. Its molecular formula is C16H18ClN1O3C_{16}H_{18}ClN_{1}O_{3} with a molecular weight of approximately 307.73 g/mol. The unique arrangement of functional groups contributes to its potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in inflammatory pathways or metabolic processes.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
  • Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, including breast (MCF-7) and colon (HCT116) carcinoma cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating significant potency.
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest in the S phase. This was evidenced by staining assays that revealed early and late apoptotic features in treated cells.
Cell Line IC50 (µM) Selectivity Index
MCF-70.415>30
HCT1160.464>30

Case Studies

  • Study on Anticancer Effects : A study conducted by researchers evaluated the effects of this compound on HCT116 colon cancer cells. Results indicated that the compound induced apoptosis and significantly inhibited cell proliferation compared to control groups. The selectivity index was notably high, indicating lower toxicity to normal cells while effectively targeting cancer cells .
  • Antimicrobial Efficacy : In another study assessing antimicrobial activity, the compound was tested against multiple bacterial strains. Results showed effective inhibition at concentrations lower than those typically required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What advanced purification techniques are suitable for isolating trace impurities?

  • Methodology :
  • Prep-HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Chiral Separation : If enantiomers are present, employ chiral stationary phases (e.g., amylose-based).
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (as in for dichlorobenzamide derivatives) .

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